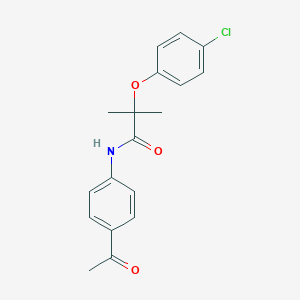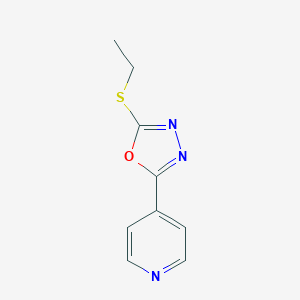
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as ACPMP, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. ACPMP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of ACPMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
ACPMP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ACPMP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ACPMP can reduce the growth of tumors in mice.
実験室実験の利点と制限
One of the main advantages of using ACPMP in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, ACPMP has been extensively studied and its properties are well understood. However, one limitation of using ACPMP in laboratory experiments is its potential toxicity. It is important to handle ACPMP with care and to follow proper safety protocols.
将来の方向性
There are several future directions for research on ACPMP. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by ACPMP. Another area of research is the investigation of the potential use of ACPMP as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of ACPMP and its potential side effects.
合成法
The synthesis of ACPMP involves the reaction of 4-chlorophenol with 4-acetylphenyl isocyanate in the presence of a base. The resulting product is then treated with 2-methylpropanoic acid to form ACPMP. The synthesis of ACPMP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
ACPMP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in various fields, including medicine, agriculture, and industry. In medicine, ACPMP has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In agriculture, ACPMP has been studied for its potential use as a herbicide. In industry, ACPMP has been studied for its potential use as a polymer additive.
特性
製品名 |
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12(21)13-4-8-15(9-5-13)20-17(22)18(2,3)23-16-10-6-14(19)7-11-16/h4-11H,1-3H3,(H,20,22) |
InChIキー |
YQFJUMKLMKLOTM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)

![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270171.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-chlorobenzoate](/img/structure/B270172.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B270173.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)